2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride: is a chemical compound with the molecular formula C6H9ClO3S and a molecular weight of 196.65 g/mol . It is characterized by its unique bicyclic structure, which includes an oxabicyclo ring and a sulfonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride typically involves the reaction of 2-Oxabicyclo[3.1.1]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Oxabicyclo[3.1.1]heptane+Chlorosulfonic Acid→2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 2-Oxabicyclo[311]heptane-4-sulfonyl chloride is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. It may also be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, surfactants, and other functional materials .
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
2-Oxabicyclo[3.1.1]heptane-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Oxabicyclo[3.1.1]heptane-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-Oxabicyclo[3.1.1]heptane-4-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness: 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of various sulfonyl-containing compounds .
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUFSGMYGINNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.